molecular formula C24H30O6 B030368 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 912-38-9

9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B030368
CAS No.: 912-38-9
M. Wt: 414.5 g/mol
InChI Key: MONKXVNQUJNHLQ-LGLNQOIUSA-N
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Mechanism of Action

Target of Action

The compound, also known as “Q4RBW718KS” or “9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate”, is a metabolite of Mometasone Furoate . Mometasone Furoate is a topical corticosteroid used as an anti-inflammatory . Therefore, the primary targets of this compound are likely to be similar to those of Mometasone Furoate, which primarily targets glucocorticoid receptors in the cells of the immune system.

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, by binding to them. This binding results in changes in the transcription of certain genes, leading to altered protein synthesis. These changes can lead to a decrease in inflammation and immune response, which is why compounds like this are often used as anti-inflammatory drugs .

Biochemical Pathways

The compound affects the glucocorticoid receptor signaling pathway. When the compound binds to the glucocorticoid receptor, it alters the transcription of genes that are regulated by this receptor. This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and other processes .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on various factors including the specific formulation used, the individual’s metabolic rate, and other individual-specific factors .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include a reduction in inflammation and immune response. This is due to the compound’s interaction with glucocorticoid receptors, which leads to changes in gene transcription and protein synthesis. These changes can result in decreased production of proteins involved in inflammatory and immune responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, individual-specific factors such as the individual’s metabolic rate, the presence of other medications, and the individual’s overall health status can also influence the compound’s action and efficacy .

Preparation Methods

The synthesis of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate involves several steps:

    Starting Material: The synthesis begins with 16alpha,17alpha-epoxyprogesterone.

    Ketone Protection: The 3,20-diketone groups are protected by forming ketals with ethylene glycol.

    Reduction: The 11-ketone group is reduced.

    Elimination: Formation of a double bond at the 9(11) position.

    Addition: Methylmagnesium bromide is added to the epoxide group.

    Hydrolysis: The ketal groups are hydrolyzed to form 17alpha-hydroxy groups.

    Dehydrogenation: Formation of a double bond at the 1-position.

    Iodination and Acetylation: The 21-position is iodinated and then replaced with an acetoxy group

Chemical Reactions Analysis

9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation at specific positions can be achieved using reagents like iodine or bromine.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Scientific Research Applications

Properties

IUPAC Name

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKXVNQUJNHLQ-LGLNQOIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919891
Record name 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912-38-9
Record name (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RBW718KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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